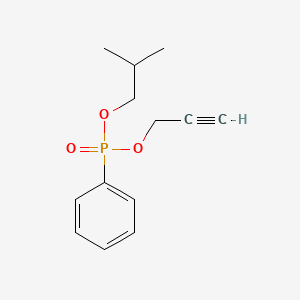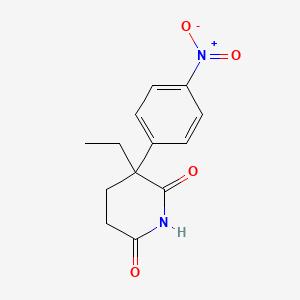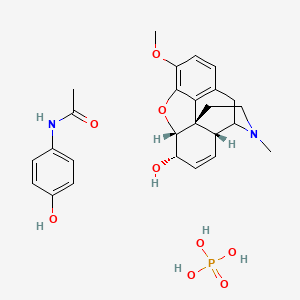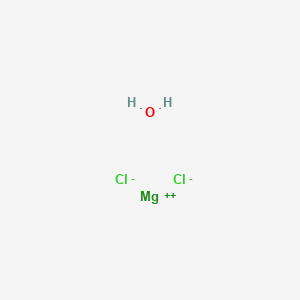
2-Fenoxiacetofenona
Descripción general
Descripción
2-Phenoxyacetophenone (2-PA) is an organic compound belonging to the phenoxyacetophenone family. It is a colorless, crystalline solid with a molecular formula of C10H10O2. 2-PA is a versatile chemical intermediate used in a variety of applications, including synthesis of dyes, perfumes, and pharmaceuticals. It is also used as a catalyst in some reactions, as a reagent in the synthesis of other compounds, and as an intermediate in the production of a variety of other compounds.
Aplicaciones Científicas De Investigación
Degradación de la Lignina
La lignina es un polímero aromático heterogéneo y un componente mayor de las paredes celulares de las plantas . Es la segunda sustancia orgánica más abundante en la tierra, después de la celulosa . Los microorganismos degradan eficazmente la lignina en la naturaleza y desempeñan papeles importantes en el ciclo global del carbono . Comprender cómo los microorganismos degradan la lignina podría mejorar nuestra comprensión del ciclo del carbono y facilitar la aplicación biotecnológica de estos organismos para la valorización de la lignina .
Escisión del Enlace Éter
El éter alquil-aril β-O-4 es el enlace más abundante dentro de la lignina . La escisión de los enlaces éter es un paso importante en la degradación microbiana de la lignina, ya que los constituyentes aromáticos están unidos principalmente a través de enlaces éter covalentes fuertes . 2-PAP es un compuesto modelo para el enlace β-O-4 en la lignina . Los investigadores han estado buscando microorganismos que puedan transformar 2-PAP mediante el seguimiento de la escisión del enlace éter .
Aislamiento de Microorganismos
Investigadores de la Universidad de Ciencias de Tokio han aislado 8 microorganismos que degradan el compuesto modelo de lignina 2-PAP . Estos incluyen 7 bacterias (géneros: Acinetobacter, Cupriavidus, Nocardioides o Streptomyces) y 1 hongo (género: Penicillium) . Hasta donde sabemos, estos son los primeros microorganismos que se ha demostrado que escinden el enlace éter de 2-PAP .
Identificación de Enzimas
Uno de los microbios aislados utiliza una enzima nueva no identificada para escindar los enlaces éter en 2-PAP, lo que da como resultado la formación de fenol y benzoato . Este mecanismo de transformación difiere del que está involucrado en la β-eterasa reductiva, que ha sido bien estudiada .
Producción de Productos Químicos Industriales
La lignina ha atraído la atención como una sustancia orgánica renovable derivada de la biomasa vegetal . En particular, la lignina es potencialmente útil para la producción de productos químicos industriales, como compuestos aromáticos, que actualmente se producen a partir del petróleo .
Comprensión del Ciclo del Carbono
Elucidar cómo los microorganismos degradan la lignina sería útil no solo para mejorar la comprensión del ciclo del carbono, sino que también podría facilitar la aplicación biotecnológica de estos organismos a la valorización de la lignina .
Mecanismo De Acción
Target of Action
The primary targets of 2-Phenoxyacetophenone (2-PAP) are microorganisms capable of cleaving the ether bond of 2-PAP . These include bacteria from the genera Acinetobacter, Cupriavidus, Nocardioides, and Streptomyces, and fungi from the genus Penicillium . These microorganisms play a crucial role in the degradation of lignin-related compounds in nature .
Mode of Action
2-PAP interacts with its targets by undergoing oxidative and selective cleavage of its ether bond . This process is facilitated by the microorganisms, particularly the Gram-negative bacterium Acinetobacter sp. TUS-SO1 . The cleavage results in the production of phenol and benzoate .
Biochemical Pathways
The cleavage of the ether bond of 2-PAP is a critical step in the microbial degradation of lignin, a major component of plant cell walls . The transformation mechanism differs from that involved in reductive β-etherase, which has been well studied .
Pharmacokinetics
It’s known that 2-pap can be effectively transformed by the microorganisms; for instance, glucose-grown tus-so1 cells converted 1 mm 2-pap within only 12 hours .
Result of Action
The cleavage of the ether bond of 2-PAP results in the production of phenol and benzoate . This transformation might play an important role in the degradation of lignin-related compounds in nature, contributing to the global carbon cycle .
Action Environment
The action of 2-PAP is influenced by environmental factors. For instance, the presence of humic acid, a soil-derived organic compound, in the medium can promote the growth of microorganisms that transform 2-PAP . Furthermore, the transformation of 2-PAP is an oxidative process, suggesting that the presence of oxygen in the environment is crucial .
Safety and Hazards
Direcciones Futuras
Researchers have isolated eight microorganisms that degrade the lignin model compound 2-Phenoxyacetophenone . These microorganisms might play important roles in the degradation of lignin-related compounds in nature . This could enhance the overall understanding of the carbon cycle and facilitate the biotechnological applications of these microorganisms for lignin commercialization .
Relevant Papers One relevant paper is "On the product selectivity in the electrochemical reductive cleavage of lignin model compounds" . This paper investigates the electro-catalytic hydrogenation of 2-phenoxyacetophenone in distinct three-electrode setups .
Análisis Bioquímico
Biochemical Properties
2-Phenoxyacetophenone plays a significant role in biochemical reactions, particularly in the degradation of lignin, a major component of plant cell walls. It interacts with various enzymes and microorganisms that facilitate the cleavage of ether bonds within lignin. For instance, microorganisms such as Acinetobacter sp. TUS-SO1 have been shown to oxidatively and selectively cleave the ether bond of 2-Phenoxyacetophenone, producing phenol and benzoate . This interaction highlights the compound’s role in lignin degradation and its potential application in biotechnological processes.
Cellular Effects
2-Phenoxyacetophenone influences various cellular processes, particularly in microorganisms involved in lignin degradation. It has been observed that certain bacteria and fungi can transform 2-Phenoxyacetophenone by cleaving its ether bonds. This transformation results in the production of phenol and benzoate, which are further metabolized by the cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role in lignin degradation and the subsequent metabolic processes.
Molecular Mechanism
The molecular mechanism of 2-Phenoxyacetophenone involves its interaction with specific enzymes that cleave its ether bonds. For example, the bacterium Acinetobacter sp. TUS-SO1 utilizes an oxidative mechanism to selectively cleave the ether bond of 2-Phenoxyacetophenone, resulting in the formation of phenol and benzoate . This process differs from the well-studied reductive β-etherase mechanism, indicating a unique pathway for the degradation of lignin-related compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenoxyacetophenone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that microorganisms can efficiently transform 2-Phenoxyacetophenone within a short period, with glucose-grown Acinetobacter sp. TUS-SO1 cells converting 1 mM of the compound within 12 hours . This rapid transformation indicates the compound’s stability and effectiveness in microbial degradation processes.
Metabolic Pathways
2-Phenoxyacetophenone is involved in metabolic pathways related to lignin degradation. The compound is transformed by microorganisms through the cleavage of its ether bonds, resulting in the production of phenol and benzoate . These metabolites are further processed through various metabolic pathways, contributing to the overall degradation of lignin and the recycling of organic matter in the environment.
Propiedades
IUPAC Name |
2-phenoxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSXGTAVHIDVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992818 | |
| Record name | 2-Phenoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-04-0 | |
| Record name | 2-Phenoxy-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 721-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXYACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)










